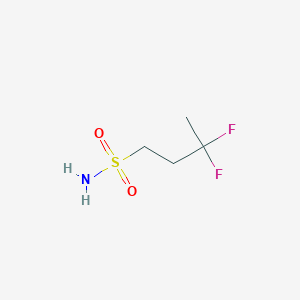

3,3-Difluorobutane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUDXZGKDHONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluorobutane 1 Sulfonamide

Transformations Involving the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key functional handle in 3,3-difluorobutane-1-sulfonamide, offering a site for various chemical modifications. The nitrogen atom, with its lone pair of electrons and attached proton, can participate in a range of reactions, including alkylation, acylation, and fluorination.

The nitrogen atom of the sulfonamide group is nucleophilic and can react with various electrophiles. N-alkylation and N-acylation are fundamental transformations that attach new carbon-based groups to the sulfonamide nitrogen. These reactions typically proceed via the deprotonation of the sulfonamide with a suitable base to form a more nucleophilic sulfonamidate anion. This anion then attacks an alkylating or acylating agent, such as an alkyl halide or an acid chloride, in a nucleophilic substitution reaction google.com.

General conditions for these reactions involve the use of a base in an aprotic solvent. The choice of base and solvent can be critical for the success of the reaction, with common options including sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) google.comgoogle.com.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction Type | Electrophile | Base | Solvent | Temperature | General Outcome |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF | Room Temp. to Reflux | Formation of N-alkyl sulfonamide |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | CH₂Cl₂, Toluene | 0 °C to Room Temp. | Formation of N-acyl sulfonamide |

This table presents generalized conditions for sulfonamide functionalization based on established chemical principles.

These N-functionalization reactions are crucial for incorporating the 3,3-difluorobutane-1-sulfonyl moiety into larger molecular frameworks, a common strategy in the development of new pharmaceutical agents epo.orggoogleapis.com.

The direct fluorination of the sulfonamide nitrogen to form an N-F bond is a significant transformation that yields highly reactive N-fluorosulfonamides. These reagents can act as electrophilic fluorine sources for transfer to other molecules. The synthesis is generally accomplished by reacting the parent sulfonamide with a potent electrophilic fluorinating agent researchgate.netwikipedia.org.

Several N-F reagents are available for this purpose, with varying reactivity. Common examples include Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and elemental fluorine (F₂) diluted in an inert gas wikipedia.orgnih.govresearchgate.net. The reaction mechanism often involves the deprotonation of the sulfonamide to generate an anion, which then attacks the electrophilic fluorine source researchgate.net. In some cases, radical pathways may be involved, particularly with photoredox catalysis thieme-connect.com.

The synthesis of N-[¹⁸F]fluoro-N-alkylsulfonamides for applications in positron emission tomography (PET) has been achieved by fluorinating secondary sulfonamides with [¹⁸F]F₂, demonstrating the viability of this reaction under specific conditions to produce radiolabeled compounds nih.gov. The resulting N-fluorosulfonamides are valuable reagents for the mild and regioselective fluorination of various nucleophiles nih.gov.

Reactions at the Difluorinated Butane (B89635) Chain

The butane chain of this compound presents different challenges and opportunities for functionalization compared to the sulfonamide headgroup. The presence of the gem-difluoro center significantly influences the reactivity of the entire alkyl chain.

The gem-difluorinated center (–CF₂–) is characterized by the high strength of the carbon-fluorine bonds, rendering this position relatively inert to many chemical transformations. Unlike gem-difluoroalkenes, which are activated towards nucleophilic attack, the saturated gem-difluoroalkane motif is generally stable nih.govdigitellinc.com.

Potential reactions at this center are limited but can include elimination reactions. Under strongly basic conditions, dehydrofluorination could occur, leading to the formation of a fluoroalkene. However, this often requires harsh conditions, and other reaction pathways, such as those involving the more acidic N-H proton of the sulfonamide, may be more favorable. The primary role of the CF₂ group is often as a stable isostere for other chemical groups, such as a methylene, ether, or carbonyl group, due to its steric and electronic properties researchgate.net. The stability of the gem-difluoro group is a key feature, making it a desirable motif in metabolically stable drug candidates digitellinc.com.

Modern synthetic chemistry has developed powerful methods for the site-selective functionalization of unactivated C(sp³)–H bonds. These reactions often rely on directing groups that position a metal catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization researchgate.netacs.org.

The sulfonamide group in this compound could potentially act as such a directing group. For instance, palladium-catalyzed reactions are known to effect β-C–H fluorination in aliphatic amides, proceeding through a stable five-membered cyclopalladated intermediate acs.org. A similar strategy could theoretically be applied to this compound to introduce new functional groups at the C2 or C4 positions of the butane chain.

The electronic influence of the gem-difluoro group at C3 must be considered. Its strong electron-withdrawing nature deactivates the adjacent C–H bonds at C2 and C4 towards electrophilic attack but may render them more susceptible to radical or nucleophilic processes. The regioselectivity of such reactions would depend heavily on the catalyst system and reaction conditions employed acs.orgmdpi.com.

Table 2: Potential Strategies for Site-Selective Functionalization

| Position | Potential Reaction | Catalyst/Reagent | Rationale |

|---|---|---|---|

| C2 (β-position) | C-H Activation/Fluorination | Pd(OAc)₂ / Selectfluor | Formation of a 5-membered palladacycle intermediate directed by the sulfonamide group. acs.org |

This table outlines hypothetical functionalization strategies based on known reactivity patterns in similar systems.

Exploration of this compound as a Synthetic Building Block

This compound serves as a valuable synthetic building block for the introduction of the 3,3-difluorobutylsulfonyl moiety into more complex molecular architectures. Its utility is demonstrated in patent literature, where it is listed as a key reactant in the synthesis of pharmacologically active compounds epo.orggoogleapis.com.

The primary synthetic strategy involves leveraging the reactivity of the sulfonamide nitrogen. Through N-alkylation or N-arylation reactions, the entire difluorinated fragment can be appended to a variety of molecular scaffolds, such as aromatic or heterocyclic rings epo.org. This approach allows for the systematic modification of lead compounds in drug discovery programs, where the introduction of the fluorinated chain can modulate properties like lipophilicity, metabolic stability, and binding affinity googleapis.comdigitellinc.com. For example, this compound has been used to synthesize complex naphthalenyl sulfonamide derivatives investigated as potential therapeutic agents epo.org. The compound's availability and the predictable reactivity of its sulfonamide group make it an attractive tool for medicinal chemists.

Incorporation into More Complex Molecular Architectures

The 3,3-difluorobutylsulfonyl structural motif can be incorporated into larger, more complex molecules, particularly those with applications in agrochemicals. For instance, benzenesulfonamides containing the 3,3-difluorobutyl group serve as key intermediates in the synthesis of herbicidally active sulfonylureas. google.com The synthesis pathway often involves the initial preparation of a substituted benzenesulfochloride which is then converted to the corresponding sulfonamide.

A key example is the preparation of N-[2-(3,3-difluorobutyl)phenyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, where a 2-(3,3-difluorobutyl)benzenesulfonamide derivative is a crucial precursor. google.com The process highlights the chemical manipulations that the 3,3-difluorobutyl-substituted aromatic system can undergo to build up the final complex structure. The reactivity of the sulfonamide nitrogen and the potential for further functionalization on the butyl chain or the aromatic ring are central to its role as a building block.

The following table outlines a representative reaction for the incorporation of a related 3,3-difluorobutyl structure into a more complex benzenesulfonamide (B165840) derivative.

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 2-(3,3-difluorobutyl)benzenesulfochloride | Ammonia (B1221849) | - | - | 2-(3,3-difluorobutyl)benzenesulfonamide | - |

Data extrapolated from synthetic procedures for related compounds. google.com

Precursor for Other Fluorinated Organosulfur Compounds

The 3,3-difluorobutyl sulfonamide framework can be chemically modified to generate other valuable fluorinated organosulfur compounds. Transformations can occur at the sulfonamide group, the alkyl chain, or any other functional groups present in the molecule.

One documented transformation for a related compound, 2-(3,3-difluorobutyl)benzenesulfochloride, involves bromination of the alkyl chain followed by elimination to introduce a double bond. google.com This demonstrates that the 3,3-difluorobutyl group is stable to radical bromination conditions and that subsequent reactions can be performed to create new functional groups. Specifically, 2-(3,3-difluorobutyl)benzenesulfochloride can be brominated at the 1-position of the butyl chain using 1,3-dibromo-5,5-dimethylhydantoin (B127087) under UV irradiation. google.com The resulting 2-(1-bromo-3,3-difluorobutyl)benzenesulfochloride can then be converted to the corresponding sulfonamide, which upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), undergoes elimination of hydrogen bromide to yield 2-(3,3-difluoro-1-butenyl)benzenesulfonamide. google.com

These transformations are summarized in the table below:

| Starting Material | Reagent(s) | Conditions | Product |

| 2-(3,3-difluorobutyl)benzenesulfochloride | 1,3-dibromo-5,5-dimethylhydantoin | Carbon tetrachloride, 75-80°C, UV irradiation | 2-(1-bromo-3,3-difluorobutyl)benzenesulfochloride |

| 2-(1-bromo-3,3-difluorobutyl)benzenesulfonamide | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Dioxane, 20-25°C | 2-(3,3-difluoro-1-butenyl)benzenesulfonamide |

Based on synthetic procedures for related compounds. google.com

Detailed Mechanistic Elucidation of Key Transformations

Detailed mechanistic investigations, including spectroscopic monitoring of reaction progress and characterization of intermediates and transition states, are crucial for understanding and optimizing chemical reactions. However, for this compound specifically, such in-depth studies are not widely reported in the public domain. The following sections outline the general principles and methodologies that would be applied to elucidate the mechanisms of its key transformations.

Spectroscopic Monitoring of Reaction Progress

To understand the kinetics and mechanism of reactions involving this compound, real-time monitoring of the reaction progress using various spectroscopic techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could be used to track the disappearance of starting materials and the appearance of products over time. ¹⁹F NMR is particularly powerful for monitoring reactions of fluorinated compounds, as the fluorine chemical shifts are highly sensitive to changes in the local chemical environment. For instance, in the bromination and elimination reactions of the related 2-(3,3-difluorobutyl)benzenesulfonamide, ¹H-NMR was used to analyze the product composition. google.com

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the sulfonyl group (S=O stretches) and the N-H bond in the sulfonamide could be monitored to follow the reaction progress.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) could be used to identify reactants, products, and potentially low-concentration intermediates in the reaction mixture at various time points.

Intermediate Characterization and Transition State Analysis

Identifying and characterizing reaction intermediates and understanding the structure and energy of transition states are fundamental to elucidating a reaction mechanism.

Intermediate Characterization: In the absence of direct observation, trapping experiments can be employed to provide evidence for transient intermediates. For example, if a reactive intermediate is suspected, a trapping agent that reacts specifically with it can be added to the reaction mixture. The resulting trapped product can then be isolated and characterized.

Computational Chemistry: In modern mechanistic studies, computational methods, such as Density Functional Theory (DFT), are invaluable. researchgate.net These calculations can be used to model the potential energy surface of a reaction, locate and optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netacs.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical framework to understand the reaction pathway. For other fluorinated organic molecules, computational studies have been used to analyze conformational preferences and the effects of fluorination on reactivity. researchgate.netacs.org While specific calculations for this compound are not available, this approach would be critical for a detailed mechanistic understanding.

Spectroscopic and Advanced Structural Elucidation in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,3-Difluorobutane-1-sulfonamide. By analyzing the spectra of different nuclei, researchers can piece together the complete chemical structure.

The one-dimensional NMR spectra of ¹H, ¹³C, and ¹⁹F nuclei each provide unique information about the chemical environment of the respective atoms within this compound.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For a related compound, 2-(3,3-difluorobutyl)benzenesulfonyl chloride, ¹H-NMR analysis was used to confirm its structure. google.com In the case of this compound, specific signals would be expected for the protons on the butyl chain and the sulfonamide NH₂ group. The chemical shifts and coupling patterns would be influenced by the adjacent fluorine atoms and the electron-withdrawing sulfonamide group.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. In various sulfonamide derivatives, aromatic carbons show signals between 111.83 and 160.11 ppm, while the methyl carbon of an acetamide (B32628) group appears around 24.58 ppm. rsc.org For this compound, distinct signals would be anticipated for the four carbon atoms of the butane (B89635) chain, with the C3 carbon showing a significant shift and splitting due to the direct attachment of two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for fluorinated compounds. It provides direct information about the fluorine environments. In studies of other fluorinated organic molecules, ¹⁹F NMR is used to confirm the presence and location of fluorine atoms. acs.org For this compound, a single resonance would be expected for the two equivalent fluorine atoms at the C3 position, likely exhibiting coupling to the adjacent protons.

The following table summarizes the expected NMR data based on the analysis of related compounds.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | Dependent on position relative to F and SO₂NH₂ | Multiplets due to H-H and H-F coupling |

| ¹³C | C3 significantly shifted and split by F | C-F coupling will be prominent for C3 and C2/C4 |

| ¹⁹F | Single resonance | Triplet due to coupling with adjacent CH₂ protons |

This table represents expected values and will vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons in the butane chain, helping to trace the carbon backbone from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This technique would definitively assign which protons are attached to which carbons in the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is critical for confirming the placement of the sulfonamide group and the fluorine atoms by showing correlations between protons on one part of the molecule and carbons on another. For instance, protons on C1 and C2 would show correlations to the C3 carbon, and protons on C4 would show correlations to the C3 carbon, confirming the position of the difluoro group.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous map of the molecular structure. uvic.caresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. ethz.ch

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. soton.ac.uk This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₄H₉F₂NO₂S) is 173.0322. HRMS is essential for confirming the identity of newly synthesized compounds.

In the mass spectrometer, the molecular ion of this compound can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. Key fragmentation pathways would likely involve:

Loss of the sulfonamide group (SO₂NH₂) or parts of it (e.g., NH₂, SO₂).

Cleavage of the carbon-carbon bonds in the butane chain.

Loss of fluorine atoms, for example as HF.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. The fragmentation pattern of related sulfonamides often shows characteristic losses that help in their identification. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. ethz.chmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide and the C-F bonds.

N-H stretching: Symmetric and asymmetric stretching vibrations of the NH₂ group in the sulfonamide would appear in the region of 3200-3400 cm⁻¹.

S=O stretching: The sulfonamide group exhibits strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. nih.gov The S=O and C-F symmetric stretching modes would be observable.

The table below summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 (medium) | Weak |

| C-H (Alkyl) | Stretch | 3000 - 2850 (medium-strong) | Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 (strong) | Medium |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 (strong) | Strong |

| C-F | Stretch | 1100 - 1000 (strong) | Medium |

This data is based on characteristic frequencies for these functional groups from various sources. rsc.orgethz.chmdpi.com

Definitive Solid-State Structure of this compound Remains Elusive

A comprehensive search of scientific literature and crystallographic databases has revealed no published X-ray crystallography data for the chemical compound this compound.

For the compound this compound, this crucial experimental data is not currently available in the public domain. While information on the synthesis and other spectroscopic properties of related fluorinated compounds exists, the specific crystal structure of this compound has not been reported in peer-reviewed literature or deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).

The absence of this data means that key structural parameters, which would be presented in a crystallographic data table, cannot be provided. Such a table would typically include:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present in the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Z Value: The number of molecules per unit cell.

Calculated Density: The theoretical density of the crystal.

Key Bond Lengths and Angles: Specific distances and angles between atoms within the molecule.

Without a published crystallographic study, any discussion on the definitive solid-state structure, including intermolecular interactions and packing arrangements of this compound, would be purely speculative. Further research, specifically the successful crystallization of the compound and subsequent X-ray diffraction analysis, is required to elucidate its precise solid-state architecture.

Computational Chemistry and Theoretical Investigations of 3,3 Difluorobutane 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Bonding

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comthaiscience.info

For 3,3-Difluorobutane-1-sulfonamide, the HOMO is expected to be localized primarily on the sulfonamide nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed around the sulfur atom and the adjacent carbon atoms, influenced by the antibonding orbitals of the S=O and C-F bonds. The presence of the two fluorine atoms at the 3-position is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor compared to its non-fluorinated counterpart. This is a common effect observed in fluorinated organic compounds.

A theoretical study on related sulfonamide derivatives using Density Functional Theory (DFT) can provide illustrative energy values.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|

| Butane-1-sulfonamide (Analog) | -7.5 | 1.5 | 9.0 |

| This compound (Projected) | -7.8 | 0.9 | 8.7 |

This table presents hypothetical data based on general trends observed in computational studies of similar fluorinated organic molecules.

The projected decrease in the HOMO-LUMO gap for this compound suggests an increase in its chemical reactivity compared to the non-fluorinated analog.

The electron density distribution within this compound is significantly polarized due to the high electronegativity of the fluorine and oxygen atoms. A molecular electrostatic potential (MEP) map would visually represent this charge distribution, highlighting regions of negative potential (in red) and positive potential (in blue).

The areas of negative electrostatic potential, indicative of electron-rich regions, are expected to be concentrated around the oxygen atoms of the sulfonyl group and the fluorine atoms. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide NH₂ group and the carbon atom bonded to the fluorine atoms would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis can provide quantitative insights into the charge distribution by calculating the partial atomic charges.

| Atom | Projected Partial Charge (a.u.) |

|---|---|

| S | +1.8 |

| O (sulfonyl) | -0.8 |

| N | -1.0 |

| C3 | +0.4 |

| F | -0.3 |

| H (of NH₂) | +0.4 |

This table presents hypothetical data based on general trends observed in computational studies of similar fluorinated sulfonamides.

The highly positive charge on the sulfur atom underscores its electrophilic character, while the negative charges on the oxygen and nitrogen atoms highlight their nucleophilicity. The fluorine atoms induce a significant positive charge on the C3 carbon, influencing its reactivity.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers between them. ucalgary.calibretexts.orgnobelprize.org

The rotation around the C-C and C-S single bonds in the butyl chain and the sulfonamide group gives rise to several possible conformations. The presence of the bulky and highly electronegative fluorine atoms significantly influences the conformational preferences. The gauche effect, an attraction between adjacent electronegative substituents, is a key factor. In the case of this compound, a gauche conformation between the C-F bonds and the C-S bond might be favored due to hyperconjugative interactions.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, exploring the conformational space and identifying the most populated conformers in different environments, such as in a solvent. These simulations would likely show that the butyl chain is not static but rather samples a range of conformations, with a preference for those that minimize steric hindrance and maximize favorable electrostatic interactions.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

For the synthesis of this compound, a key step would involve the reaction of a corresponding sulfonyl halide (e.g., 3,3-difluorobutane-1-sulfonyl chloride) with ammonia (B1221849). Computational methods can be used to model this reaction, identifying the transition state structure and calculating the activation energy barrier.

The transition state for this Sₙ2-type reaction at the sulfur center would involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond. The calculated energy barrier for this process would provide a quantitative measure of the reaction rate. For instance, studies on the reaction of sulfonyl fluorides with anilines have shown that the activation energy can be around 17.3 kcal/mol. acs.orgacs.org

| Reaction | Projected Activation Energy (kcal/mol) |

|---|---|

| 3,3-Difluorobutane-1-sulfonyl chloride + NH₃ → Transition State | ~15-20 |

This table presents a hypothetical range based on computational studies of similar sulfonamide formation reactions.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome, as well as on the conformational equilibrium of the molecule. numberanalytics.comresearchgate.netlibretexts.orgtue.nlmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents.

For the synthesis of this compound, a polar solvent would be expected to stabilize the charged transition state of the amination reaction, thereby increasing the reaction rate. Molecular dynamics simulations in different solvents would also reveal shifts in the conformational preferences of the molecule. In a polar solvent like water, conformations with a larger dipole moment would be stabilized. Conversely, in a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation. For instance, a study on the degradation of quaternary ammonium (B1175870) salts showed that polar solvents like water and methanol (B129727) provided greater stability. tue.nl

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net These models are pivotal in predicting the reactivity of new or untested chemicals, thereby guiding the design of molecules with desired properties and understanding reaction mechanisms. researchgate.netnih.gov In the context of sulfonamides, QSRR studies often explore relationships between structural features and outcomes such as chromatographic retention behavior, reaction rates, or biological activity. researchgate.netmdpi.com

General Principles and Methodologies

The core of a QSRR model lies in representing the chemical structure using numerical values known as molecular descriptors. researchgate.net These descriptors can be categorized into several types:

Constitutional Descriptors: Information about the molecular composition, such as molecular weight and atom counts.

Geometrical Descriptors: 3D aspects of the molecule, including bond lengths, angles, and surface area.

Physicochemical Descriptors: Properties like lipophilicity (logP) and polarizability.

Electronic Descriptors: Parameters describing the electron distribution, such as partial atomic charges and frontier molecular orbital energies (HOMO/LUMO). nih.gov

Once calculated, these descriptors are correlated with an experimentally measured reactivity parameter using various mathematical and statistical methods. Common regression techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). mdpi.combenthamdirect.com Advanced machine learning algorithms like Support Vector Machines (SVM) are also employed to handle complex, non-linear relationships. researchgate.netnih.gov The robustness and predictive power of the resulting QSRR models are evaluated through rigorous internal and external validation procedures. researchgate.netnih.gov

Application to Sulfonamides

While no specific QSRR studies dedicated solely to this compound are publicly available, extensive research on the broader class of sulfonamides provides a framework for how such an analysis would be approached. For instance, QSRR models have been developed to predict the retention behavior of sulfonamide drugs in high-performance liquid chromatography (HPLC). researchgate.netnih.gov In these studies, descriptors related to molecular size, shape, and electronic properties are often found to be the most influential factors governing retention. researchgate.net

Hypothetical QSRR Data for Fluoro-Sulfonamides

To illustrate the practical application of QSRR, the following table presents a hypothetical dataset for a series of related fluorinated sulfonamides. This data demonstrates how structural descriptors might be correlated with a measured reactivity parameter, such as a reaction rate constant (k).

Table 1: Hypothetical QSRR Data for a Series of Fluorinated Alkyl Sulfonamides

This table is for illustrative purposes only. The data are not experimental and serve only to demonstrate the principles of a QSRR analysis.

| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | LUMO Energy (eV) | Rate Constant (k) (s⁻¹) |

| Compound A | CH₃CH₂CH₂SO₂NH₂ | 123.17 | -0.5 | 2.1 | 0.01 |

| Compound B | CH₃CHFCH₂SO₂NH₂ | 141.16 | -0.2 | 1.8 | 0.05 |

| This compound | CH₃CF₂CH₂CH₂SO₂NH₂ | 173.18 | 0.1 | 1.5 | 0.12 |

| Compound D | CF₃CF₂CH₂CH₂SO₂NH₂ | 227.16 | 0.8 | 1.1 | 0.25 |

In this hypothetical model, an increase in fluorination correlates with a higher molecular weight, increased lipophilicity (logP), a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, and a faster reaction rate. A QSRR equation could be derived from such data to predict the reactivity of other related sulfonamides based on their structural descriptors.

Research Applications of 3,3 Difluorobutane 1 Sulfonamide in Chemical and Materials Science

Role in the Synthesis of Specialty Chemicals

The 3,3-difluorobutane-1-sulfonamide moiety is being incorporated into complex, high-value molecules, particularly in the pharmaceutical sector. Its presence can modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Detailed research findings show that this compound and its immediate precursor, 3,3-difluorobutane-1-sulfonyl chloride, are key intermediates in the synthesis of sophisticated therapeutic agents. epo.org Patents have disclosed the use of these compounds to create inhibitors of the Inositol-requiring enzyme 1 alpha (IRE1α), a target in cancer research. epo.org For example, the sulfonamide has been reacted with complex pyrimidinyl-heteroaryloxy-naphthyl frameworks to produce potent IRE1α inhibitors. epo.org In one specific patented example, 3,3-difluorobutane-1-sulfonyl chloride was reacted with an amino-substituted naphthalenyl compound under basic conditions (N-methylmorpholine in dichloromethane) to form the final sulfonamide-containing active molecule. epo.org

Another patent explicitly lists "(S)-N-(2,3-Difluoro-4-(2-(piperidin-3-ylamino)quinazolin-6-yl)phenyl)-2,2-difluorobutane-1-sulfonamide" as "Compound 1007", highlighting its role as a building block in creating quinazolinyl compounds for therapeutic use. epo.org These examples underscore the role of this compound as a crucial component for generating new chemical entities with potential biological activity.

| Application Area | Synthetic Role of this compound | Example Target Molecules |

| Pharmaceuticals | Key building block or intermediate | IRE1α Inhibitors, Quinazolinyl Compounds |

Contributions to Methodologies in Fluorine Chemistry

The study of this compound and related structures contributes to the broader field of fluorine chemistry by providing insights into synthesis methods and the physicochemical consequences of specific fluorination patterns.

The synthesis of the core 3,3-difluorobutyl structure often starts from precursors like 3,3-difluorobutan-1-ol. acs.org Research into the effects of replacing a terminal CF3 group with a CH3 group—as seen in the 3,3-difluorobutyl motif compared to a perfluorinated chain—has revealed a dramatic decrease in lipophilicity (logP). acs.org This finding is significant for medicinal chemistry, as it provides a strategy to modulate a key drug property. Remarkably, studies have shown that internally fluorinated alkanols like MeCF2CF2CH2OH can have a lipophilicity very similar to their non-fluorinated parent alcohol, challenging the assumption that polyfluorination always increases lipophilicity. acs.org

Furthermore, the broader class of N-fluoro-N-alkylsulfonamides has been established as useful reagents for the electrophilic fluorination of carbanions, a key transformation in synthetic organofluorine chemistry. acs.org This foundational work highlights the utility of the sulfonamide scaffold in developing new chemical tools. acs.org More recent computational studies have assessed the activation of C-F bonds in related structures like 1,1-difluorobutane by frustrated Lewis pairs, furthering the fundamental understanding of the reactivity of these motifs.

| Research Area | Contribution of this compound & Related Structures | Key Findings |

| Physicochemical Properties | Model for studying the impact of internal gem-difluoro groups | Changing a terminal CF3 to a CH3 group drastically reduces lipophilicity. acs.org |

| Synthetic Methodology | Precursor to N-fluoro-sulfonamides | N-fluoro-N-alkylsulfonamides are effective electrophilic fluorinating agents. acs.org |

| Computational Chemistry | Model for C-F bond activation studies | Lewis acid/base pairs can activate the C-F bonds in difluorobutane. |

Advanced Materials Development (e.g., Polymer Science, Surfactants, Electrolytes)

The unique properties imparted by the difluoroalkylsulfonamide group make it an attractive component for advanced materials.

Electrolytes: In the field of energy storage, fluorinated sulfonamides have been investigated as components of electrolytes for lithium-ion batteries. A key challenge is the corrosion of the aluminum current collector at high voltages, especially when using salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). Certain fluorinated sulfonamides, fitting the general structure R¹-SO₂-NR²R³ where R¹ can be a fluorinated C1-C4 alkyl, have been patented for use as electrolyte co-solvents. These additives help to form a protective passivation layer on the aluminum surface, preventing its dissolution and improving battery stability and longevity. The structure of this compound fits within this described class of protective agents. Furthermore, related S-substituted fluorinated aryl sulfonamide anions have been designed to create solvate ionic liquids (SILs) with high thermal and electrochemical oxidative stability for battery applications.

Polymer Science: Chemical suppliers categorize this compound as a "Material Building Block" for use in polymer science. bldpharm.com This suggests its potential as a monomer or an additive to create fluorinated polymers with specialized properties, such as thermal stability, chemical resistance, and specific surface characteristics.

Surfactants: Fluorinated compounds are well-known for their ability to lower surface tension, making them effective surfactants and surface-treatment agents. Patents describe the use of novel fluorinated sulfonamides for imparting water, oil, and soil repellency to materials like carpets and apparel. nih.gov While these patents describe more complex structures, they establish the general utility of the fluorinated sulfonamide class in creating high-performance surfaces.

| Material Application | Function of this compound Moiety | Resulting Property |

| Electrolytes | Additive/Co-solvent in Li-ion batteries | Prevents aluminum current collector corrosion, enhances stability. |

| Polymer Science | Monomer / Material Building Block | Potential for creating specialty fluoropolymers. bldpharm.com |

| Surfactants | Functional group in surface-active agents | Imparts water and oil repellency (oleophobicity). nih.gov |

Applications in Catalysis Research as a Ligand or Auxiliary

While the substrate role of sulfonamides in catalysis is common, their application as ligands that coordinate to a metal center is a more specialized area of research. Studies have shown that the nitrogen atom of a sulfonamide can act as an effective donor to form stable metal complexes.

Research on Rhenium(I) tricarbonyl complexes has demonstrated that ligands derived from alkylsulfonamides can coordinate directly to the metal center through the sulfonamide nitrogen. nih.gov Specifically, fac-[Re(CO)₃(N(SO₂R)dien)]PF₆ complexes were synthesized and found to be robust, with a normal Re(I)-N(sulfonamide) bond length. nih.gov The stability of these complexes, even in aqueous solution, suggests that sulfonamide-based ligands are suitable for developing catalysts or radiopharmaceutical agents. nih.gov This work establishes a strong precedent for using simple alkylsulfonamides like this compound as potential ligands or auxiliaries in the design of new transition metal catalysts.

Development of Research-Scale Analytical Reagents and Probes

The sulfonamide functional group, particularly when fluorinated, can be incorporated into molecules designed for specific analytical or synthetic purposes.

A foundational paper in fluorine chemistry demonstrated that N-fluoro-N-alkylsulfonamides are effective "reagents for the fluorination of carbanions." acs.org This established an entire class of research-scale reagents for performing electrophilic fluorination, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.

Additionally, the sulfonamide linkage is used to build more complex analytical tools. For instance, sulfonamide derivatives of xanthene compounds have been patented as fluorescent detection reagents. google.com In these probes, the sulfonamide group serves to link the fluorescent xanthene core to other functional parts of the molecule and can enhance properties like water solubility and biocompatibility. google.com This illustrates a clear pathway where a building block like this compound could be derivatized and incorporated into a larger molecular probe for use in biological assays or imaging.

Analytical Methodologies for Research Scale Purity and Characterization

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the analysis of 3,3-Difluorobutane-1-sulfonamide, enabling its separation from impurities, starting materials, and by-products. The choice of technique depends on the compound's volatility, polarity, and the analytical objective, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity determination and quantitative analysis. cabidigitallibrary.orgimeko.info

Separation Principles: For a polar, fluorinated compound such as this compound, reversed-phase HPLC is the most common approach.

Stationary Phases: C18 (octadecylsilane) columns are widely used for sulfonamide separation due to their versatility. cabidigitallibrary.orgnih.govmdpi.com For compounds with significant fluorine content, specialized fluorous stationary phases can offer enhanced separation and resolution from non-fluorinated impurities. sascorp.jpscispace.com Ion-exchange chromatography can also be employed, particularly after solid-phase extraction (SPE) cleanup steps. nih.gov

Mobile Phases: Typical mobile phases consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govoup.com The addition of small amounts of acid, such as formic acid or acetic acid, to the mobile phase is often necessary to protonate the sulfonamide, ensuring sharp, symmetrical peaks. nih.gov

Detection Methods:

UV Detection: While many aromatic sulfonamides are readily detected by UV spectrophotometry, the aliphatic nature of this compound may result in a weak chromophore, limiting sensitivity. cabidigitallibrary.org

Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry is the definitive method for both identification and quantification, offering unparalleled sensitivity and specificity. scispace.comnih.govresearchgate.net

Fluorescence Detection (FLD): High sensitivity can be achieved by pre-column or post-column derivatization with a fluorescent tag like fluorescamine (B152294), which reacts with the primary sulfonamide group. nih.govmdpi.com

Research Findings: Studies on related short-chain perfluoroalkane sulfonamide derivatives show that HPLC methods can be validated to achieve low limits of detection (LOD) and quantification (LOQ), with recoveries typically ranging from 80% to over 100%. mdpi.comoup.com For instance, a validated HPLC-FLD method for five sulfonamides reported LOQ values between 26.02 and 40.38 µg/kg and recoveries between 77.00% and 121.16%. mdpi.com

Table 1: Typical HPLC Parameters for Sulfonamide Analysis

| Stationary Phase | Mobile Phase | Detector | Application Notes | Reference |

|---|---|---|---|---|

| C18 (e.g., Zorbax Eclipse, Symmetry) | Acetonitrile/Methanol (B129727) and Water with Acetic or Formic Acid | UV, Diode Array (DAD) | Good for routine quantification of sulfonamides in medicated feeds and premixes. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |

| C18 | Acetic Acid, Methanol, Acetonitrile Gradient | Fluorescence (FLD) with Fluorescamine Derivatization | High sensitivity for trace residue analysis in complex matrices like fertilizers and feeds. nih.govmdpi.com | nih.govmdpi.com |

| Linear Perfluorooctyl | Acidified Acetonitrile/Water | Tandem Mass Spectrometry (LC-MS/MS) | Superior separation of fluorinated isomers compared to standard C18 columns. scispace.com | scispace.com |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Since this compound is inherently non-volatile due to its polar sulfonamide group, derivatization is a mandatory step for successful GC analysis. nih.govoup.com

Derivatization and Separation: The primary goal of derivatization is to replace the acidic protons on the sulfonamide nitrogen with a nonpolar group, thereby increasing volatility and thermal stability.

Derivatization Agents: The most common method is methylation using diazomethane (B1218177) to form the N1-methyl derivative. oup.comusda.govresearchgate.net Acylation with reagents like pentafluoropropionic anhydride (B1165640) is also used, which can enhance detector response. nih.govusda.gov

Stationary Phases: A semi-polar capillary column, such as one containing 6% cyanopropylphenyl polysiloxane, is often suitable for resolving the derivatized sulfonamides from other components in the sample. nih.gov

Detection: Gas chromatography-mass spectrometry (GC-MS) is the detector of choice, as it provides definitive structural confirmation through fragmentation patterns and allows for sensitive quantification using selected ion monitoring (SIM). nih.govoup.com Recoveries for GC-MS procedures for sulfonamides average between 80% and 90%. researchgate.net

Research Findings: A GC-MS method for six sulfonamides in tissue involved methylation with diazomethane followed by cleanup and analysis. oup.com This approach yielded average recoveries of 99.2% at a 1 ppm fortification level, with detection limits between 0.01 and 0.05 ppm. oup.com

Table 2: Gas Chromatography Parameters for Sulfonamide Analysis

| Derivatization Method | Column Type | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Methylation with Diazomethane | 3% OV 101 on Gaschrom Q | Not specified (likely FID or MS) | Achieved recoveries of 80-90% for sulfonamides and their metabolites. researchgate.net | researchgate.net |

| Methylation with Diazomethane, then Acylation with Pentafluoropropionic Anhydride | Not specified | Mass Spectrometry (MS) | Used for confirmation and quantification of sulfonamides in tissue extracts. usda.gov | usda.gov |

| Methylation with Diazomethane | Not specified | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) | Allowed for simultaneous determination of six sulfonamides with detection limits of 0.01-0.05 ppm. oup.com | oup.com |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction, identifying the presence of the compound in a mixture, and performing preliminary purity checks. tandfonline.comimpactfactor.orgsoton.ac.uk

Methodology:

Stationary Phase: Standard silica (B1680970) gel plates (e.g., silica gel 60 F254) are typically used. usda.govtandfonline.com

Mobile Phase: The mobile phase, or eluent, is a mixture of solvents optimized to achieve separation. For sulfonamides, a common system is a mixture of chloroform (B151607) and a more polar alcohol like tert-butanol (B103910) (e.g., 80:20 v/v). usda.govusda.gov The polarity is adjusted to ensure the compound moves off the baseline but separates from impurities (target Rf value typically between 0.3-0.5).

Visualization: Since this compound is colorless, a visualization agent is required. A highly sensitive method involves dipping or spraying the plate with a fluorescamine solution and then observing it under UV light. usda.govtandfonline.comusda.gov Fluorescamine reacts specifically with primary amines, making it well-suited for primary sulfonamides. tandfonline.com

Research Findings: A TLC screening method for five sulfonamides in tissues used a chloroform/n-butanol eluent and fluorescamine visualization, which could readily detect concentrations of 0.05 mg/kg and higher. tandfonline.com

Table 3: Thin-Layer Chromatography Systems for Sulfonamide Detection

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Application | Reference |

|---|---|---|---|---|

| Silica Gel | Chloroform / n-Butanol | Fluorescamine Spray and UV Light | Qualitative screening of sulfonamides in tissue extracts. tandfonline.com | tandfonline.com |

| Silica Gel with Preadsorbent Spotting Area | Chloroform / tert-Butanol (80:20 v/v) | Fluorescamine Dip and UV Light | Screening and quantitation (with densitometry) of sulfonamides. usda.govusda.gov | usda.govusda.gov |

| Ion-Exchange Resin Precoated Plates | Sodium Phosphate or Acetate Buffer with NaCl and Alcohol | o-Tolidine (after chlorination) or p-Dimethylaminobenzaldehyde | Qualitative and semi-quantitative determination. researchgate.net | researchgate.net |

Quantitative Analytical Methods for Research Samples

Accurate quantification of this compound in research samples is critical for determining reaction yields, assessing purity, and preparing solutions of known concentrations. While TLC can offer semi-quantitative results, HPLC and GC are the preferred methods for rigorous quantitative analysis. nih.govnih.gov

The gold standard for quantitative analysis of fluorinated sulfonamides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netacs.org This technique provides exceptional sensitivity and selectivity, allowing for accurate measurement even in complex sample matrices. The method involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which is unique to the target analyte. researchgate.net

A comprehensive quantitative method requires validation, which establishes key performance characteristics: imeko.info

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range. cabidigitallibrary.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.comacs.org

Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD). nih.govnih.gov

Research Findings: Validated methods for various sulfonamides demonstrate the high quality of data that can be achieved. For example, a collaborative study of a quantitative TLC method showed average recoveries of 95% with a reproducibility of 10.5%. nih.gov An HPLC-MS/MS method for sulfonamides in honey achieved an LOQ of 0.1 ppb with RSDs below 12%. researchgate.net For fluorinated compounds in wastewater, an LC-MS/MS method achieved an LOQ of 0.5 ng/L with recoveries between 82-100%. acs.org

Table 4: Performance of Quantitative Methods for Sulfonamide Analysis

| Technique | Analyte(s) | LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|

| HPLC-FLD | 5 Sulfonamides | 34.5–89.9 µg/kg | 79.3–114.0 | 2.7–9.1 (Repeatability) | nih.gov |

| Green HPLC-UV | 9 Sulfonamides | 10–43 µg/kg | 80.7–101.3 | <5.9 (Repeatability) | oup.com |

| LC-MS/MS | 9 Sulfonamides | 0.1 ppb (µg/kg) | Not specified | <12 | researchgate.net |

| LC-MS/MS | Fluorinated Alkyl Sulfonamides | 0.5 ng/L | 82–100 | Not specified | acs.org |

Spectrophotometric Methods for Concentration Determination in Research

UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of a pure compound in solution, based on the Beer-Lambert law. researchgate.netpnrjournal.com For a compound like this compound, which lacks a strong native chromophore, this method typically relies on a chemical reaction to produce a colored derivative. srce.hr

A classic and sensitive approach is the diazotization-coupling reaction, often referred to as the Bratton-Marshall reaction. researchgate.net

Diazotization: The primary amino group of the sulfonamide is treated with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium (e.g., H₂SO₄ or HCl) to form a diazonium salt.

Coupling: The unstable diazonium salt is immediately reacted with a coupling agent, such as 8-hydroxyquinoline (B1678124) (8-HQ) or N-(1-Naphthyl)ethylenediamine. This reaction forms a stable, highly colored azo dye. researchgate.net

Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which is typically in the visible region (e.g., ~500 nm for the 8-HQ product). A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentrations versus their concentrations. The concentration of the unknown sample can then be determined from this curve.

Research Findings: A spectrophotometric method developed for several sulfonamides using 8-hydroxyquinoline as the coupling agent produced a red-colored product with a λmax at 500 nm. researchgate.net The method was found to be linear over a concentration range of 0.1-7.0 µg/mL, with a limit of detection (LOD) of 0.03-0.05 µg/mL and a limit of quantification (LOQ) of 0.11-0.18 µg/mL. The method demonstrated good accuracy, with recoveries ranging from 97.3% to 100.8%. researchgate.netsrce.hr

Table 5: Typical Parameters for Spectrophotometric Analysis of Sulfonamides

| Reagents | λmax | Linear Range (µg/mL) | LOD (µg/mL) | Reference |

|---|---|---|---|---|

| Sodium Nitrite, Sulfuric Acid, 8-Hydroxyquinoline, Sodium Hydroxide | 500 nm | 0.1 - 7.0 | 0.03 - 0.05 | researchgate.net |

| Sodium Nitrite, Sulfamic Acid, 3-Aminophenol | Not specified | Not specified | Not specified | srce.hr |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Atom-Economical Synthetic Pathways

Catalytic Difluorination: Investigating novel catalytic systems for the direct difluorination of a butane-1-sulfonamide precursor. This would be a significant advancement over classical methods that often require harsh conditions and stoichiometric fluorinating agents.

Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for potentially energetic fluorination reactions.

Readily Available Starting Materials: Developing synthetic pathways that commence from inexpensive and readily available starting materials will be crucial for the large-scale production and widespread adoption of 3,3-difluorobutane-1-sulfonamide.

Exploration of Novel Reactivity and Chemical Transformations

The reactivity of this compound is a largely uncharted territory. The interplay between the electron-withdrawing difluoromethyl group and the sulfonamide moiety presents opportunities for novel chemical transformations. Key areas for exploration include:

Functionalization of the Sulfonamide: Investigating the reactivity of the sulfonamide nitrogen, including its alkylation, arylation, and participation in coupling reactions.

C-H Activation: Exploring the potential for selective activation and functionalization of the C-H bonds within the butane (B89635) backbone, guided by the electronic influence of the existing functional groups.

Transformations of the Difluoro-Moiety: Investigating reactions that could transform the difluoro-group, such as reductive defluorination or other modifications, to access a wider range of fluorinated building blocks.

Advanced Understanding of Structure-Reactivity Relationships through Combined Computational and Experimental Approaches

A detailed understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is essential for its rational design in various applications. This can be achieved through a synergistic approach:

Computational Modeling: Employing quantum mechanical calculations to model conformational preferences, electronic properties (such as electrostatic potential maps and frontier molecular orbitals), and reaction mechanisms.

Spectroscopic and Crystallographic Analysis: Utilizing advanced spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography to experimentally validate computational models and provide precise structural data. This information is critical for understanding intermolecular interactions and reactivity.

| Property | Predicted Value/Insight | Experimental Technique for Validation |

| Conformational Profile | Lowest energy conformers | NMR Spectroscopy, X-ray Crystallography |

| N-H Acidity | pKa value | Potentiometric titration, UV-Vis Spectroscopy |

| Reaction Barriers | Activation energies for proposed transformations | Kinetic studies, In-situ reaction monitoring |

Expanding the Utility of this compound in Emerging Areas of Chemical Research

The unique properties conferred by the difluoroalkyl group suggest that this compound could be a valuable building block in several cutting-edge areas of research. For instance, it has been identified as a component in the development of inhibitors for the inositol-requiring enzyme 1 alpha (IRE1α), which is a target in cancer therapy. google.com Future investigations should broaden this scope:

Medicinal Chemistry: Systematically incorporating this moiety into new and existing pharmacophores to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Materials Science: Exploring its use in the synthesis of novel polymers, liquid crystals, and other functional materials where the presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics.

Agrochemicals: Investigating its potential as a scaffold in the design of new herbicides, pesticides, and fungicides, as fluorinated compounds have a proven track record in this industry.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new reactions and applications for this compound, its integration with modern automation and high-throughput screening technologies is paramount. This approach allows for the rapid exploration of a vast chemical space.

Reaction Optimization: Utilizing automated platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize known transformations and discover novel reactivity.

Library Synthesis: Employing automated synthesizers to generate libraries of derivatives based on the this compound scaffold for biological or materials screening.

Data-Driven Research: Leveraging the large datasets generated from high-throughput experimentation to build predictive models using machine learning and artificial intelligence, thereby guiding future research efforts in a more efficient and targeted manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.